molecular formula C6H10N2O2 B1598364 4-NITRO-4-METHYLVALERONITRILE CAS No. 16507-00-9

4-NITRO-4-METHYLVALERONITRILE

Cat. No.: B1598364
CAS No.: 16507-00-9
M. Wt: 142.16 g/mol
InChI Key: NBEZXTYDFSHDFX-UHFFFAOYSA-N
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Description

4-NITRO-4-METHYLVALERONITRILE, also known as 4-methyl-4-nitropentanenitrile, is an organic compound with the molecular formula C6H10N2O2 and a molecular weight of 142.16 g/mol . This compound is characterized by the presence of a nitro group (-NO2) and a nitrile group (-CN) attached to a pentane backbone. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

4-NITRO-4-METHYLVALERONITRILE can be synthesized through multiple synthetic routes. One common method involves the Michael addition reaction between 2-nitropropane and acrylonitrile in the presence of potassium carbonate as a base and acetonitrile as the solvent . The reaction typically yields the desired product with an 85% yield . Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions for higher yields and purity.

Chemical Reactions Analysis

4-NITRO-4-METHYLVALERONITRILE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or carboxylic acids under appropriate conditions.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various bases and acids. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-NITRO-4-METHYLVALERONITRILE has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-NITRO-4-METHYLVALERONITRILE involves its interaction with molecular targets through its nitro and nitrile groups. These functional groups can participate in various chemical reactions, influencing biological pathways and molecular interactions. The specific pathways and targets depend on the context of its use, such as enzyme inhibition or protein binding.

Comparison with Similar Compounds

4-NITRO-4-METHYLVALERONITRILE can be compared with similar compounds like:

    4-NITRO-4-METHYLPENTANENITRILE: Similar structure but different functional groups.

    4-NITRO-4-METHYLBUTANENITRILE: Shorter carbon chain.

    4-NITRO-4-METHYLHEXANENITRILE: Longer carbon chain.

The uniqueness of this compound lies in its specific combination of functional groups and carbon chain length, which influence its reactivity and applications.

Properties

IUPAC Name

4-methyl-4-nitropentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c1-6(2,8(9)10)4-3-5-7/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBEZXTYDFSHDFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90397714
Record name 4-NITRO-4-METHYLVALERONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16507-00-9
Record name 4-NITRO-4-METHYLVALERONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-METHYL-4-NITROVALERONITRILE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Acrylonitrile (6.0 g, 113 mmol), 2-nitropropane (12.0 g, 135 mmol) and hexadecyltrimethyl ammonium chloride (2.0 g) were stirred in a 0.1N aqueous sodium hydroxide solution (200 ml) overnight at room temperature. The layers were separated and the aqueous layer was extracted twice with methylene chloride (50 ml). The combined organic layer was washed with saturated brine (30 ml). The solvent was evaporated and the residue was dried to give oily 4-methyl-4-nitrovaleronitrile (10.4 g, 73 mmol, yield 64.6%).
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Synthesis routes and methods II

Procedure details

(vii-1) Acrylonitrile and 2-nitropropane are reacted in the presence of hexadecyltrimethyl ammonium chloride in an aqueous alkali solvent such as aqueous sodium hydroxide solution and the like. Then, the reaction mixture is extracted to give 4-methyl-4-nitrovaleronitrile (European Journal of organic Chemistry (1998), (2), 355-357). The obtained 4-methyl-4-nitrovaleronitrile can be isolated and/or purified by a conventional method, such as crystallization, chromatography and the like, but generally, can be used in the next step without isolation and/or purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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